molecular formula C15H20ClN3O2 B2812663 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea CAS No. 1796207-81-2

3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea

Cat. No. B2812663
CAS RN: 1796207-81-2
M. Wt: 309.79
InChI Key: KKSUIVDXVALLLB-UHFFFAOYSA-N
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Description

3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuropharmacology. This compound is also known as ABT-288 and is a potent and selective agonist of the dopamine D4 receptor.

Mechanism of Action

The mechanism of action of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea involves the activation of the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The activation of the dopamine D4 receptor by 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea leads to the inhibition of the cAMP signaling pathway, which ultimately results in the modulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea have been extensively studied in various in vitro and in vivo models. This compound has been shown to have potent and selective agonist activity at the dopamine D4 receptor, which leads to the modulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity. The activation of the dopamine D4 receptor by 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been shown to have potential therapeutic effects in various neurological disorders, including schizophrenia, ADHD, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea in lab experiments include its potent and selective agonist activity at the dopamine D4 receptor, which allows for the modulation of various physiological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for the study of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. One direction is to further investigate the potential therapeutic effects of this compound in various neurological disorders, including schizophrenia, ADHD, and Parkinson's disease. Another direction is to study the structural and functional properties of the dopamine D4 receptor and its interaction with 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. Additionally, further research is needed to optimize the synthesis method of this compound to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with piperidine to form the intermediate 1-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea. The synthesis of this compound has been well documented in the literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been shown to be a potent and selective agonist of the dopamine D4 receptor, which is involved in various physiological processes, including cognition, emotion, and motor function. The activation of the dopamine D4 receptor by 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea has been shown to have potential therapeutic effects in various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.

properties

IUPAC Name

3-[1-(2-chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-18(2)15(21)17-11-7-9-19(10-8-11)14(20)12-5-3-4-6-13(12)16/h3-6,11H,7-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSUIVDXVALLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea

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